molecular formula C14H12Cl2N4S B2835052 3,6-Dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine CAS No. 307545-97-7

3,6-Dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine

Cat. No. B2835052
CAS RN: 307545-97-7
M. Wt: 339.24
InChI Key: CNRODGPUBFZPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound was synthesized by the reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine with a 90% yield . Other synthetic approaches have been applied in preparing pharmacologically active decorated diazines .


Molecular Structure Analysis

The single-crystal X-ray analysis shows that the title compound crystallizes in the triclinic space group P-1 with unit-cell parameters a = 7.9351 (4) Å, b = 11.1687 (6) Å, c = 16.1281 (9) Å, α = 73.713 (5)°, β = 80.362 (5)°, γ = 72.882 (4)° and Z = 4 .


Chemical Reactions Analysis

The compound has been used in the synthesis of 7-methyl-2-phenylimidazo . Other reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .


Physical And Chemical Properties Analysis

The compound is a brown crystalline powder . Other physical and chemical properties such as melting point or solubility are not explicitly mentioned in the sources.

Scientific Research Applications

Synthesis and Chemical Properties

Research on 3,6-Dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine and related compounds has explored various synthetic pathways and their potential biological activities. For instance, studies have focused on synthesizing imidazo[1,2-a]pyridines with substitutions at the 3-position, aiming to discover new antiulcer agents. Despite not showing significant antisecretory activity, some derivatives exhibited notable cytoprotective properties in ethanol and HCl-induced ulcer models Starrett et al., 1989. Another avenue of research involved the creation of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities Azab et al., 2013.

Medicinal Chemistry and Biological Evaluation

Research has extended into evaluating the biological activities of synthesized compounds. For example, a study synthesized selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine for the chemical detoxification of HgCl2, indicating potential applications in treating mercury-induced toxicity Sharma et al., 2018. Another study synthesized 6,8-dichloro-imidazo[1,2-a]pyridine derivatives with pyridine, thiazole, and pyrazole moieties, revealing remarkable antibacterial activities of some imidazopyridine-thiazole hybrids Althagafi & Abdel‐Latif, 2021.

Chemical Detoxification and Environmental Applications

Further research has explored the application of synthesized compounds in environmental contexts, such as the development of compounds for the detoxification of harmful substances. The study on selenoester derivatives for HgCl2 detoxification is a prime example of applying chemical synthesis to address environmental health challenges Sharma et al., 2018.

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly stated in the sources, imidazole compounds are known to exhibit a broad range of chemical and biological properties . They are found in many pharmaceuticals and exhibit activities such as antimicrobial, anti-inflammatory, antitumor, and more .

properties

IUPAC Name

3,6-dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4S/c1-8-5-9(2)18-14(17-8)21-7-11-13(16)20-6-10(15)3-4-12(20)19-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRODGPUBFZPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(N3C=C(C=CC3=N2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.